4-Chlorophenyl chloroformate

Descripción general

Descripción

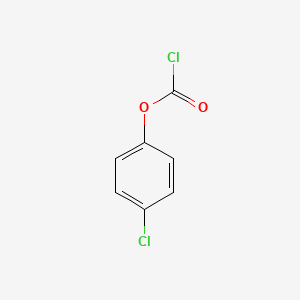

4-Chlorophenyl chloroformate is an organic compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . It is also known by other names such as 4-chlorophenyl carbonochloridate and p-chlorophenyl chloroformate . This compound is widely used in organic synthesis, particularly in the preparation of carbamates and carbonates.

Métodos De Preparación

4-Chlorophenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorophenol with phosgene (COCl₂) under controlled conditions . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

4-chlorophenol+phosgene→4-chlorophenyl chloroformate+HCl

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is usually carried out in a solvent such as dichloromethane to facilitate the process and improve yield.

Análisis De Reacciones Químicas

4-Chlorophenyl chloroformate undergoes several types of chemical reactions, including:

-

Nucleophilic Substitution: : It reacts with amines to form carbamates and with alcohols to form carbonate esters . For example:

4-chlorophenyl chloroformate+amine→carbamate+HCl

4-chlorophenyl chloroformate+alcohol→carbonate ester+HCl

-

Formation of Mixed Anhydrides: : It reacts with carboxylic acids to form mixed anhydrides .

4-chlorophenyl chloroformate+carboxylic acid→mixed anhydride+HCl

Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with hydrochloric acid being a major byproduct.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

1. Coupling Reagent

4-Chlorophenyl chloroformate acts as a coupling reagent in the synthesis of various organic compounds, including amides and esters. It is particularly effective in the formation of N-hydroxy-N-methylcarbamate derivatives, which are important intermediates in drug development .

2. Synthesis of Isocyanates

The compound is also used to synthesize isocyanates through a two-step process involving the reaction with amines. This method allows for the production of more reactive isocyanates that can be further utilized in polyurethanes and other polymeric materials .

Pharmaceutical Applications

1. Antimicrobial Agents

Research has demonstrated that derivatives synthesized using this compound exhibit significant antimicrobial activity. For instance, compounds derived from this reagent have shown moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans . The ability to modify existing compounds to enhance their bioactivity is crucial in pharmaceutical development.

2. Drug Combinations

In studies focusing on drug combinations for treating diseases such as Chagas disease, this compound has been employed to create effective drug pairs that work synergistically to inhibit parasitic growth. This approach highlights the compound's role in enhancing therapeutic efficacy while minimizing toxicity .

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to form reactive intermediates allows for the development of novel compounds that can target specific pests or weeds effectively.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chlorophenyl chloroformate involves nucleophilic substitution reactions. The compound acts as an electrophile, with the carbonyl carbon being the site of nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product .

Comparación Con Compuestos Similares

4-Chlorophenyl chloroformate can be compared with other chloroformates such as phenyl chloroformate and 4-nitrophenyl chloroformate . While all these compounds undergo similar nucleophilic substitution reactions, this compound is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its reactivity and the properties of the resulting products .

Similar Compounds

- Phenyl chloroformate

- 4-Nitrophenyl chloroformate

- 2-Chlorophenyl chloroformate

Actividad Biológica

4-Chlorophenyl chloroformate, a chemical compound with the formula CHClO, is a chloroformate derivative that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesizing findings from various studies, including antimicrobial, antiviral, and other pharmacological effects.

This compound is characterized by its reactive chloroformate group, which facilitates nucleophilic substitutions and the formation of carbamates. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds derived from or related to this compound. For instance, research has shown that derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. A significant finding includes:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7c | 0.5 | 31.55 |

| Ningnanmycin | 0.5 | 54.51 |

This table illustrates the inhibition rates of various compounds at a concentration of 0.5 mg/mL, highlighting the relative effectiveness of each compound against microbial growth .

Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral potential. A study reported that derivatives containing the 4-chlorophenyl moiety exhibited significant antiviral activity against certain viral strains, indicating potential applications in antiviral drug development .

Cytotoxicity and Toxicity Studies

The toxicity profile of this compound has also been assessed through various assays. For example, studies involving aquatic organisms such as Daphnia magna revealed varying levels of toxicity among synthesized derivatives, with some exhibiting moderate to high toxicity while others were found to be non-toxic . This variability underscores the need for careful evaluation in drug development contexts.

The biological activity of this compound and its derivatives is often attributed to their ability to modify biomolecules through carbamate formation. The reactivity of the chloroformate group allows for interactions with amino acids and other nucleophiles in biological systems, leading to potential therapeutic effects.

Case Studies

- Antibacterial Screening : A study conducted on synthesized compounds derived from this compound demonstrated strong inhibitory activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

- Antiviral Research : Another investigation focused on the synthesis of novel thiadiazole derivatives from this compound, which showed promising results in inhibiting viral replication .

- Toxicity Assessment : Research assessing the toxicity of cellulose carbamates synthesized using this compound indicated that while some derivatives were highly toxic, others demonstrated significantly lower toxicity levels compared to traditional compounds .

Propiedades

IUPAC Name |

(4-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGPCLTVXMMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227716 | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-45-0 | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl) carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?

A1: this compound is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].

Q2: Why is this compound preferred over other chloroformates in certain reactions?

A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of this compound might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].

Q3: How does the use of this compound simplify the synthesis of substituted ureido glycosides?

A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of this compound provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with this compound to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.